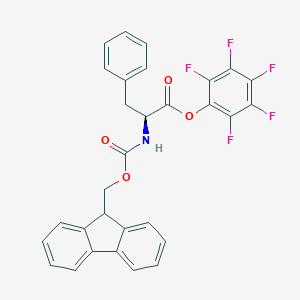

Fmoc-Phe-OPfp

Vue d'ensemble

Description

Applications De Recherche Scientifique

N-(9-Fluorenylmethoxycarbonyl)-L-phenylalanine pentafluorophenyl ester has a wide range of applications in scientific research:

Mécanisme D'action

Target of Action

Fmoc-Phe-OPfp, also known as N-(9-Fluorenylmethoxycarbonyl)-L-phenylalanine pentafluorophenyl ester, is primarily used in peptide synthesis . Its primary targets are the amino acids that are being linked together to form peptides .

Mode of Action

This compound acts as a protecting group for the amino acids during peptide synthesis . The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . The Fmoc group is rapidly removed by base . Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .

Biochemical Pathways

The this compound plays a crucial role in the biochemical pathway of peptide synthesis . It helps in the formation of amide bonds between amino acids, which is a key step in peptide synthesis . The removal of the Fmoc group under acidic conditions allows for the next amino acid to be added to the growing peptide chain .

Pharmacokinetics

Its properties such as stability, solubility, and reactivity play a crucial role in its effectiveness in peptide synthesis .

Result of Action

The result of this compound’s action is the successful synthesis of peptides . By protecting the amino group during the synthesis process, it allows for the controlled addition of amino acids to the peptide chain . The removal of the Fmoc group under acidic conditions yields the desired deprotected amines in sufficiently high yield .

Action Environment

The action of this compound is influenced by several environmental factors. The pH of the solution is critical as the Fmoc group is removed under basic conditions . The temperature and solvent used can also affect the efficiency of the peptide synthesis . It is typically stored at a temperature of 2-8°C .

Analyse Biochimique

Biochemical Properties

Fmoc-Phe-OPfp plays a significant role in biochemical reactions, particularly in the formation of hydrogels . The Fmoc group, phenylalanine covalent linkage, flexibility of the phenylalanine side chain, pH, and buffer ions are key factors in the self-assembly of this compound to gel formation . The collective action of different non-covalent interactions, such as van der Waals forces, hydrogen bonding, and π–π stacking, contribute to the formation of the this compound hydrogel .

Cellular Effects

The cellular effects of this compound are primarily observed in its ability to form hydrogels, which are important in biomedical applications . For instance, Fmoc-Phe-Phe dipeptide hydrogels have shown antimicrobial potency, suggesting potential cellular effects in microbial organisms .

Molecular Mechanism

The Fmoc group in this compound is rapidly removed by a base, with piperidine usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate . This mechanism of action is crucial in the process of Fmoc solid-phase peptide synthesis .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound demonstrates stability and plays a role in the formation of hydrogels . Over time, the self-assembling property of this compound contributes to the formation of these hydrogels .

Metabolic Pathways

The Fmoc group is known to be involved in the process of peptide synthesis .

Subcellular Localization

Given its role in peptide synthesis, it may be expected to localize in areas of the cell where such processes occur .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-(9-Fluorenylmethoxycarbonyl)-L-phenylalanine pentafluorophenyl ester typically involves the reaction of N-(9-Fluorenylmethoxycarbonyl)-L-phenylalanine with pentafluorophenol in the presence of a coupling reagent such as dicyclohexylcarbodiimide (DCC). The reaction is carried out in an organic solvent like dichloromethane or dimethylformamide at room temperature. The product is then purified through recrystallization or chromatography to obtain the desired compound with high purity .

Industrial Production Methods

In an industrial setting, the production of N-(9-Fluorenylmethoxycarbonyl)-L-phenylalanine pentafluorophenyl ester follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize efficiency and minimize waste, making the process more environmentally friendly .

Analyse Des Réactions Chimiques

Types of Reactions

N-(9-Fluorenylmethoxycarbonyl)-L-phenylalanine pentafluorophenyl ester undergoes several types of chemical reactions, including:

Substitution Reactions: The pentafluorophenyl ester group can be substituted by nucleophiles such as amines, leading to the formation of amide bonds.

Deprotection Reactions: The fluorenylmethoxycarbonyl group can be removed under basic conditions, typically using piperidine, to expose the free amine group.

Common Reagents and Conditions

Substitution Reactions: Common reagents include amines and coupling agents like DCC or N,N’-diisopropylcarbodiimide (DIC).

Deprotection Reactions: Piperidine in dimethylformamide is commonly used for the removal of the fluorenylmethoxycarbonyl group.

Major Products Formed

Substitution Reactions: The major products are peptides or peptide derivatives with amide bonds formed between the phenylalanine residue and the nucleophile.

Deprotection Reactions: The major product is the free amine form of phenylalanine, along with the byproduct dibenzofulvene.

Comparaison Avec Des Composés Similaires

N-(9-Fluorenylmethoxycarbonyl)-L-phenylalanine pentafluorophenyl ester can be compared with other similar compounds used in peptide synthesis:

N-(9-Fluorenylmethoxycarbonyl)-L-phenylalanine: This compound lacks the pentafluorophenyl ester group and is used primarily as a protecting group for amines.

N-(tert-Butoxycarbonyl)-L-phenylalanine: This compound uses the tert-butoxycarbonyl group as a protecting group, which is removed under acidic conditions, unlike the fluorenylmethoxycarbonyl group that is removed under basic conditions.

N-(9-Fluorenylmethoxycarbonyl)-L-phenylalanine 4-nitrophenyl ester: This compound uses the 4-nitrophenyl ester group instead of the pentafluorophenyl ester group, offering different reactivity and stability profiles.

The uniqueness of N-(9-Fluorenylmethoxycarbonyl)-L-phenylalanine pentafluorophenyl ester lies in its combination of the fluorenylmethoxycarbonyl protecting group and the pentafluorophenyl ester group, providing both stability and reactivity suitable for efficient peptide synthesis .

Activité Biologique

Fmoc-Phe-OPfp (Nα-Fmoc-L-phenylalanine-O-pentafluorophenyl ester) is a compound that has garnered attention in the field of peptide synthesis and biological applications. This article reviews its biological activity, focusing on its synthesis, mechanisms of action, and potential therapeutic uses.

1. Synthesis and Properties

This compound is synthesized using solid-phase peptide synthesis (SPPS) techniques, where the Fmoc (fluorenylmethoxycarbonyl) group serves as a protective group for the amino acid phenylalanine. The use of the O-pentafluorophenyl ester enhances the reactivity of the phenylalanine residue during coupling reactions, making it a valuable intermediate in peptide synthesis.

Table 1: Characteristics of this compound

| Property | Description |

|---|---|

| Molecular Weight | 345.28 g/mol |

| Solubility | Soluble in organic solvents |

| Stability | Stable under standard laboratory conditions |

| Reactivity | High reactivity for peptide coupling |

2.1 Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, peptides derived from lactoferricin, which contains phenylalanine residues, have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria. The mechanism involves interaction with bacterial membranes, leading to cell lysis due to the amphipathic nature of these peptides .

Case Study: Lactoferricin-Derived Peptides

- Peptide: LfcinB

- Activity: Exhibited higher antibacterial activity than the parent protein.

- Mechanism: Disruption of bacterial membranes through electrostatic interactions and hydrophobic interactions.

2.2 Antitumor Activity

This compound and its derivatives have shown promise in anticancer applications. Studies have reported that certain peptides can induce apoptosis in cancer cells by activating specific signaling pathways. For example, peptides with aromatic residues like phenylalanine can interact with cellular receptors, leading to growth inhibition and programmed cell death in various cancer cell lines .

Table 2: Antitumor Effects of Phenylalanine-Derived Peptides

| Peptide | Cancer Type | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | MCF-7 (Breast) | 15 | Induction of apoptosis |

| LfcinB | A549 (Lung) | 10 | Membrane disruption |

The biological activity of this compound can be attributed to several mechanisms:

- Membrane Disruption: Similar to lactoferricin, Fmoc-Phe-containing peptides can disrupt bacterial membranes by interacting with lipopolysaccharides and phospholipids.

- Cell Signaling Modulation: These peptides may modulate cell signaling pathways involved in apoptosis and immune response.

- Hydrophobic Interactions: The aromatic nature of phenylalanine enhances hydrophobic interactions with cellular membranes, facilitating membrane penetration.

4. Applications in Drug Development

The unique properties of this compound make it a candidate for drug development, particularly in creating novel antimicrobial agents and anticancer therapeutics. Its ability to form stable conjugates with other bioactive molecules allows for targeted delivery systems that can enhance therapeutic efficacy while minimizing side effects.

5. Conclusion

This compound represents a significant advancement in peptide chemistry with promising biological activities, particularly in antimicrobial and antitumor applications. Further research is warranted to explore its full potential in clinical settings and to develop new therapeutic strategies based on its unique properties.

Propriétés

IUPAC Name |

(2,3,4,5,6-pentafluorophenyl) (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-phenylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H20F5NO4/c31-23-24(32)26(34)28(27(35)25(23)33)40-29(37)22(14-16-8-2-1-3-9-16)36-30(38)39-15-21-19-12-6-4-10-17(19)18-11-5-7-13-20(18)21/h1-13,21-22H,14-15H2,(H,36,38)/t22-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKHPSOMXNCTXPK-QFIPXVFZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(C(=O)OC2=C(C(=C(C(=C2F)F)F)F)F)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C[C@@H](C(=O)OC2=C(C(=C(C(=C2F)F)F)F)F)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H20F5NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60369827 | |

| Record name | Fmoc-Phe-OPfp | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60369827 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

553.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86060-92-6 | |

| Record name | Fmoc-Phe-OPfp | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60369827 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-a-Fmoc-L-phenylalanin pentafluorphenyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.